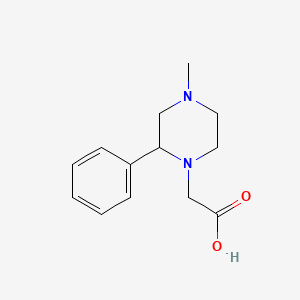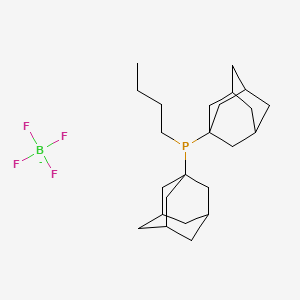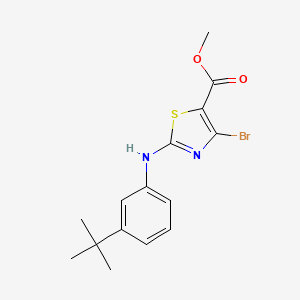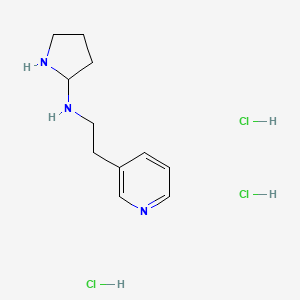
2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid is an organic compound that features a piperidine ring and an ethyl-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation of the phenyl ring.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethyl group.
Reduction: Reduction reactions can occur, potentially affecting the phenyl ring or the acetic acid moiety.
Substitution: Substitution reactions, such as halogenation or nitration, can modify the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid would depend on its specific biological target. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-2-(piperidin-1-yl)acetic acid: Similar structure with a methyl group instead of an ethyl group.
2-(4-Phenyl)-2-(piperidin-1-yl)acetic acid: Lacks the ethyl substitution on the phenyl ring.
Uniqueness
2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid’s unique structural features, such as the ethyl group on the phenyl ring, may confer distinct biological activities or chemical properties compared to its analogs.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C15H21NO2/c1-2-12-6-8-13(9-7-12)14(15(17)18)16-10-4-3-5-11-16/h6-9,14H,2-5,10-11H2,1H3,(H,17,18) |
InChI Key |
TYFUGOFIQZKNDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814625.png)






![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)



![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)


